molecular formula C15H21NO2 B308760 2-cyclopentyl-N-(4-methoxybenzyl)acetamide

2-cyclopentyl-N-(4-methoxybenzyl)acetamide

Cat. No. B308760
M. Wt: 247.33 g/mol
InChI Key: CXKQUFOWCPSQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(4-methoxybenzyl)acetamide, also known as CX717, is a novel compound that has been extensively studied for its cognitive-enhancing properties. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.

Mechanism of Action

2-cyclopentyl-N-(4-methoxybenzyl)acetamide modulates the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound improves the efficiency of synaptic transmission and enhances the ability of neurons to form new connections.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, which are involved in the regulation of cognitive function. It has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. Additionally, this compound has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclopentyl-N-(4-methoxybenzyl)acetamide is that it has a relatively long half-life, which allows for sustained cognitive-enhancing effects. However, one limitation is that it can be difficult to administer in animal models due to its low solubility in water.

Future Directions

There are several future directions for research on 2-cyclopentyl-N-(4-methoxybenzyl)acetamide. One area of focus is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Another area of focus is the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which may improve its solubility and bioavailability. Finally, there is a need for further clinical trials to determine the safety and efficacy of this compound in the treatment of cognitive disorders.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(4-methoxybenzyl)acetamide is a complex process that involves several steps. The first step is the reaction of 4-methoxybenzylamine with cyclopentanone to form 2-cyclopentyl-4-methoxybenzylamine. This intermediate is then reacted with acetic anhydride to form this compound. The overall yield of this process is approximately 20%.

Scientific Research Applications

2-cyclopentyl-N-(4-methoxybenzyl)acetamide has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. This compound has also been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, ADHD, and schizophrenia.

properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-cyclopentyl-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C15H21NO2/c1-18-14-8-6-13(7-9-14)11-16-15(17)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,16,17)

InChI Key

CXKQUFOWCPSQCC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CCCC2

Origin of Product

United States

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